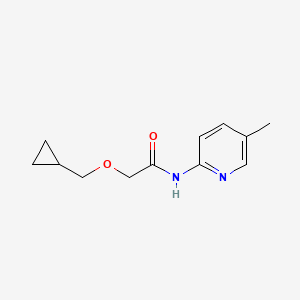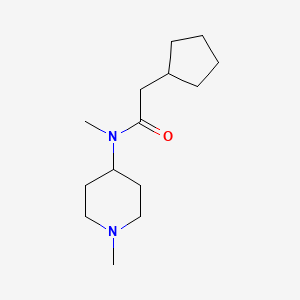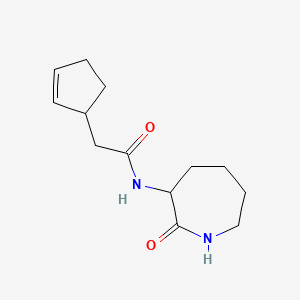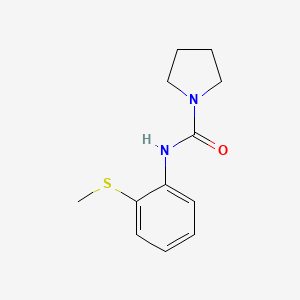
N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide, also known as JNJ-31020028, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide involves the inhibition of both DAT and SERT. DAT is responsible for the reuptake of dopamine from the synaptic cleft, while SERT is responsible for the reuptake of serotonin. By inhibiting both transporters, N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide increases the levels of dopamine and serotonin in the synaptic cleft, which can have a positive effect on the symptoms of Parkinson's disease, schizophrenia, and addiction.
Biochemical and Physiological Effects
N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has been found to have several biochemical and physiological effects. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which can have a positive effect on the symptoms of Parkinson's disease, schizophrenia, and addiction. Additionally, N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has been found to have a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction.
実験室実験の利点と制限
N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has several advantages for lab experiments. The compound has been extensively studied and has a well-understood mechanism of action, making it a reliable tool for researchers. Additionally, N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has a low potential for abuse and addiction, making it a safe compound to work with.
However, there are also limitations to using N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide in lab experiments. The compound has a short half-life, which can make it difficult to study its long-term effects. Additionally, N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has a complex mechanism of action that involves the inhibition of both DAT and SERT, which can make it difficult to isolate the effects of the compound on a specific neurotransmitter system.
将来の方向性
There are several future directions for the study of N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide. One area of research is the potential therapeutic applications of the compound in other diseases, such as depression and anxiety. Additionally, researchers could investigate the long-term effects of N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide on the brain and its potential for neuroprotection. Finally, researchers could study the potential of N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide as a tool for understanding the role of dopamine and serotonin in various diseases.
合成法
The synthesis of N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide involves a multi-step process that starts with the reaction of 4-methylpiperidine with 3,5-dimethylbenzoyl chloride to form the intermediate 3,5-dimethyl-N-(4-methylpiperidin-1-yl)benzamide. This intermediate is then reacted with 1-methylpiperidine to produce the final product, N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide.
科学的研究の応用
N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and addiction. The compound has been found to have a unique mechanism of action that involves the inhibition of the dopamine transporter (DAT) and the serotonin transporter (SERT). This dual inhibition results in an increase in the levels of dopamine and serotonin in the brain, which can have a positive effect on the symptoms of these diseases.
特性
IUPAC Name |
N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12-9-13(2)11-14(10-12)16(19)18(4)15-5-7-17(3)8-6-15/h9-11,15H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYMDOFUUZQQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)C2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,5-trimethyl-N-(1-methylpiperidin-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7513033.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)

![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone](/img/structure/B7513056.png)


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)


![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)
